

Spectroscopic Profile of 6-Methyl-4-octanol: A Technical Guide

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Compound of Interest

Compound Name: 6-Methyl-4-octanol

Cat. No.: B14477398

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Introduction

This technical guide provides a comprehensive overview of the spectral data for **6-Methyl-4-octanol** (CAS No. 66793-82-6), a branched aliphatic alcohol.^[1] The information presented herein is intended for researchers, scientists, and professionals in drug development and chemical analysis who require detailed spectroscopic information for compound identification, characterization, and quality control. This document summarizes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data.

Due to the limited availability of experimentally derived spectra for **6-Methyl-4-octanol** in public databases, this guide presents predicted NMR data alongside experimental IR and mass spectrometry data for a closely related isomer, 5-Methyl-4-octanol. This comparative approach offers valuable insights into the expected spectral characteristics of **6-Methyl-4-octanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for **6-Methyl-4-octanol**.

Table 1: Predicted ¹H NMR Spectral Data for **6-Methyl-4-octanol**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.6	m	1H	H-4
~1.5-1.2	m	11H	CH, CH ₂
~0.9	m	9H	CH ₃

Note: This data is predicted and should be used as a reference. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for **6-Methyl-4-octanol**

Chemical Shift (ppm)	Carbon Atom
~72	C-4
~40	C-5
~35	C-6
~30	C-3
~29	C-7
~23	C-2
~20	C-8
~14	C-1
~12	C-6' (methyl)

Note: This data is predicted and should be used as a reference. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following data is for the isomer 5-Methyl-4-octanol and is representative of the expected

spectrum for a branched aliphatic alcohol. Alcohols typically exhibit a strong, broad absorption band corresponding to the O-H stretching vibration and C-O stretching vibrations.[2]

Table 3: IR Spectral Data for 5-Methyl-4-octanol

Wavenumber (cm ⁻¹)	Description of Vibration
~3350 (broad)	O-H stretch
~2960, ~2930, ~2870	C-H stretch (alkane)
~1460	C-H bend
~1120	C-O stretch

Note: Data is for the isomer 5-Methyl-4-octanol, obtained from the NIST WebBook.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The following data is for the isomer 5-Methyl-4-octanol.

Table 4: Mass Spectrometry Data (Electron Ionization) for 5-Methyl-4-octanol

m/z	Relative Intensity (%)	Proposed Fragment
144	<1	[M] ⁺ (Molecular Ion)
101	20	[M - C ₃ H ₇] ⁺
87	100	[M - C ₄ H ₉] ⁺
73	30	[C ₄ H ₉ O] ⁺
59	40	[C ₃ H ₇ O] ⁺
45	50	[C ₂ H ₅ O] ⁺

Note: Data is for the isomer 5-Methyl-4-octanol, obtained from the NIST WebBook.[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

4.1 NMR Spectroscopy

A sample of the compound (typically 5-20 mg for ^1H NMR and 20-50 mg for ^{13}C NMR) is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform- d (CDCl_3).^[4] The solution is then filtered through a pipette with a cotton plug into a 5 mm NMR tube.^{[5][6]} The spectrum is acquired on an NMR spectrometer, with the deuterium signal from the solvent used for locking and shimming to optimize the magnetic field homogeneity.^[7]

4.2 Infrared (IR) Spectroscopy

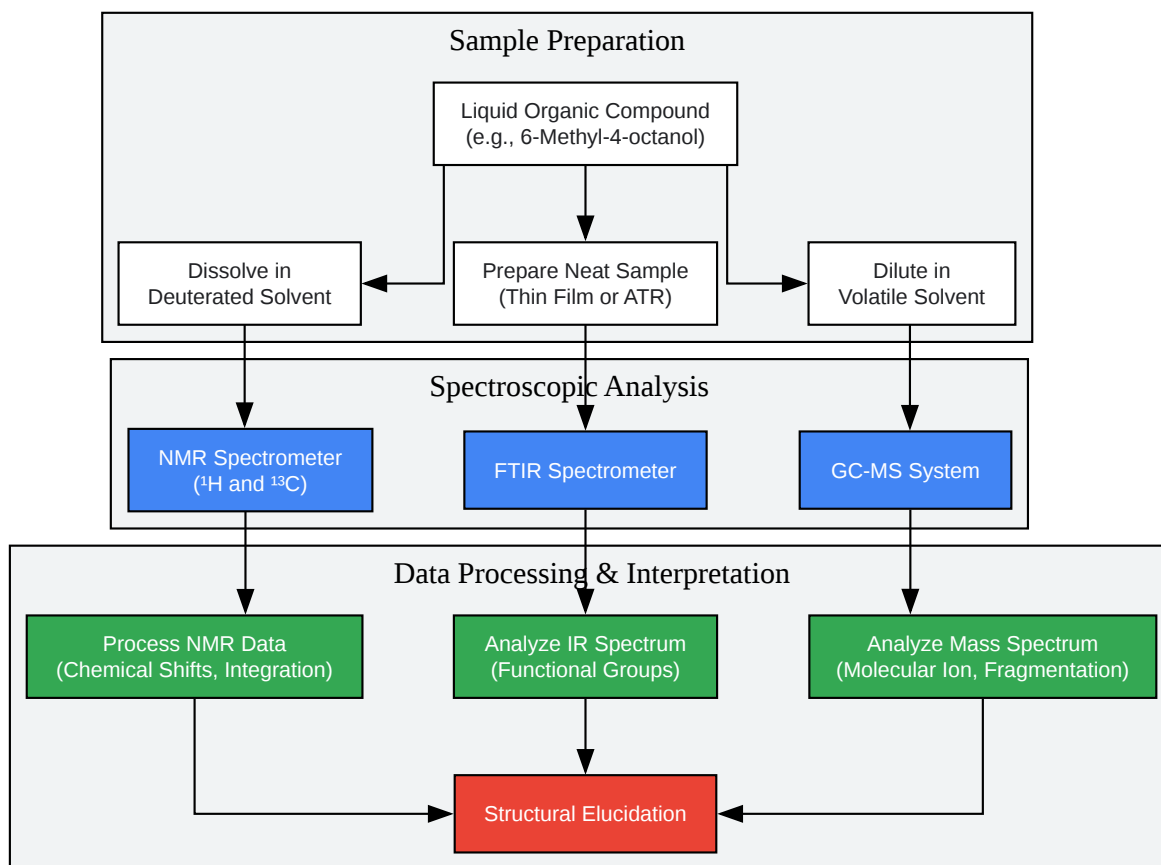
For a liquid sample like **6-Methyl-4-octanol**, the IR spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.^[8] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.^[9] A background spectrum is typically run first and automatically subtracted from the sample spectrum.^[10]

4.3 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for volatile compounds like **6-Methyl-4-octanol**.^[11] A dilute solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane) is injected into the gas chromatograph.^[12] The sample is vaporized and separated based on its boiling point and interactions with the GC column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization), and the resulting ions are detected.^[13]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a liquid organic compound.



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